3-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea
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Overview
Description
3-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and an oxolan-3-ylmethyl group
Preparation Methods
The synthesis of 3-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Oxolan-3-ylmethyl Group: This can be done through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the intermediate products to form the desired urea derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Methoxyphenyl Compounds: Compounds with a methoxyphenyl group may exhibit similar chemical reactivity and biological properties.
Urea Derivatives: Urea-based compounds are known for their diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds.
Properties
IUPAC Name |
3-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-21(12-16-8-10-25-14-16)19(23)20-11-15-7-9-22(13-15)17-5-3-4-6-18(17)24-2/h3-6,15-16H,7-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJGEUXTWVISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)C(=O)NCC2CCN(C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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